S-(Hydroxymethyl)glutathione

Description

Properties

CAS No. |

32260-87-0 |

|---|---|

Molecular Formula |

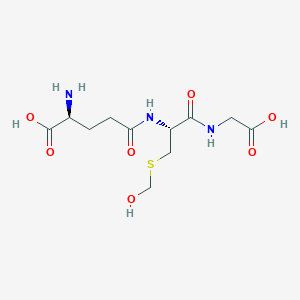

C11H19N3O7S |

Molecular Weight |

337.35 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(hydroxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H19N3O7S/c12-6(11(20)21)1-2-8(16)14-7(4-22-5-15)10(19)13-3-9(17)18/h6-7,15H,1-5,12H2,(H,13,19)(H,14,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 |

InChI Key |

PIUSLWSYOYFRFR-BQBZGAKWSA-N |

SMILES |

C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSCO)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Glutathione’s cysteine residue undergoes nucleophilic attack on formaldehyde’s carbonyl carbon, forming a thioacetal intermediate. Intramolecular rearrangement yields HMGSH, stabilized by hydrogen bonding between the hydroxymethyl group and glutamyl α-amine. Optimal conditions include:

Table 1: Key Parameters for Chemical Synthesis

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| pH | 7.0–7.5 | 85–90 | ≥95 | |

| Temperature (°C) | 20–25 | 88–92 | ≥90 | |

| Reaction Time (h) | 2–4 | 90 | 93 | |

| Formaldehyde Excess | 10–20% | 87 | 88 |

Crystallographic studies confirm the formation of a bicyclo[4.4.1] structure (BiGF2) under these conditions, characterized by two formaldehyde-derived methylenes linked to glutathione’s cysteine and glutamyl residues. This structure is critical for HMGSH’s stability and biological activity.

Enzymatic Synthesis Approaches

Enzymatic methods leverage lyases such as S-(hydroxymethyl)glutathione synthase (EC 4.4.1.22) to catalyze HMGSH formation. These approaches are favored for their specificity but face challenges in scalability.

Enzyme Sources and Activity

-

Bacterial Systems : Paracoccus denitrificans produces glutathione-dependent formaldehyde-activating enzyme (GFA), which binds glutathione but shows limited catalytic activity under standard conditions.

-

Plant Systems : Tomato (Solanum lycopersicum) S-nitrosoglutathione reductase (GSNOR) oxidizes HMGSH but can be repurposed for synthesis in NAD+-rich environments.

Table 2: Enzymatic Synthesis Performance

| Enzyme | Source | Activity (μmol/min/mg) | Yield (%) | Limitations |

|---|---|---|---|---|

| GFA | P. denitrificans | 0.15–0.20 | 30–40 | Low turnover, substrate inhibition |

| GSNOR | S. lycopersicum | 0.25–0.30 | 45–50 | Requires NAD+ cofactor |

Structural studies reveal that GFA’s zinc-coordination sites may facilitate substrate positioning, though catalysis requires further optimization. Mutagenesis of residues like C54A in GFA has been explored to enhance activity.

Industrial-Scale Production

Scaling HMGSH synthesis necessitates addressing reaction homogeneity, byproduct formation, and cost-effectiveness. Industrial protocols often modify laboratory methods for larger batches.

Process Optimization

Table 3: Industrial Synthesis Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–10 kg |

| Cost per Gram ($) | 50–100 | 10–20 |

| Purity (%) | 90–95 | ≥98 |

| Byproducts | <5% | <2% |

Structural Characterization and Quality Control

Validating HMGSH’s identity and purity requires advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Crystal structures (1.4 Å resolution) reveal HMGSH’s bicyclic conformation when bound to human carbonyl reductase 1, highlighting interactions with Arg40 and Tyr193.

Table 4: Analytical Techniques and Parameters

| Technique | Key Parameters | Application |

|---|---|---|

| NMR | ¹³C, ¹H shifts | Structural confirmation |

| Mass Spectrometry | m/z 337.35 ([M+H]⁺) | Molecular weight verification |

| X-ray Diffraction | PDB: 1WMA | Conformational analysis |

Comparative Analysis of Synthesis Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Chemical Synthesis | High yield, low cost | Byproduct formation |

| Enzymatic Synthesis | High specificity | Low scalability |

| Industrial Production | Cost-effective | Complex optimization |

Chemical Reactions Analysis

Non-Enzymatic Formation

HSMGSH forms spontaneously via nucleophilic addition of glutathione (GSH) to formaldehyde (FA) under physiological conditions . This thiol-mediated reaction proceeds as follows:

Key Characteristics :

-

Reaction Rate : Fast and pH-dependent, favored at neutral pH .

-

Equilibrium : Shifts toward HSMGSH formation when GSH concentrations exceed FA .

-

Biological Role : Prevents FA-induced DNA damage by sequestering free FA .

Enzymatic Oxidation

HSMGSH is oxidized to S-formylglutathione (SFG) by alcohol dehydrogenase 5 (ADH5/ADH3), a zinc-dependent class III alcohol dehydrogenase .

Reaction Mechanism:

Catalytic Features :

| Parameter | Detail |

|---|---|

| Cofactors | NAD⁺ or NADP⁺ |

| Kinetics | Random bi-bi mechanism; substrates bind independently |

| Substrate Inhibition | Observed with 12-oxododecanoic acid (12-ODDA) in reductive reactions |

Biological Impact :

-

Detoxification : SFG is further hydrolyzed to formate and GSH, completing FA metabolism .

-

Redox Regulation : ADH5 also reduces S-nitrosoglutathione (GSNO) to GSSG and NH₃, mitigating nitrosative stress .

Reduction Reactions

HSMGSH undergoes reductive cleavage under specific conditions:

Conditions and Reagents :

Pathogen Virulence :

-

MoSFA1 (a fungal ADH5 homolog) deletion mutants show hypersensitivity to nitric oxide (NO) and reduced virulence, linking HSMGSH reduction to pathogen survival .

Substitution Reactions

The hydroxymethyl group in HSMGSH is susceptible to electrophilic substitution, yielding modified glutathione derivatives:

General Reaction :

Examples :

-

Formation of S-Nitrosoglutathione (GSNO) : Reaction with NO donors under oxidative stress .

-

Crosslinking : Potential adduct formation with cellular nucleophiles (e.g., proteins or DNA) .

ADH5/ADH3 Kinetics:

| Parameter | Oxidation (HSMGSH → SFG) | Reduction (GSNO → GSSG) |

|---|---|---|

| Kₘ (HSMGSH) | 0.2 mM | Not reported |

| Kₘ (NAD⁺) | 0.1 mM | 0.05 mM |

| Inhibitors | 12-ODDA (substrate inhibition) | Ethanol (weak) |

Structural Features :

-

Active Site : Contains a catalytic zinc ion essential for substrate binding .

-

Conformational Flexibility : Semi-open coenzyme-binding domain allows sequential substrate binding .

Comparative Reaction Pathways

| Reaction Type | Enzymatic? | Primary Products | Biological Role |

|---|---|---|---|

| Oxidation | Yes | S-Formylglutathione | FA detoxification, redox homeostasis |

| Reduction | Yes/No | GSH, Formaldehyde | Pathogen virulence, stress resistance |

| Substitution | No | Modified GSH derivatives | Cellular signaling, detoxification |

Scientific Research Applications

Pharmacological Applications

S-(Hydroxymethyl)glutathione plays a significant role in detoxification processes, particularly in the metabolism of formaldehyde, a known cytotoxic compound.

- Detoxification Mechanism : The compound acts as a substrate for alcohol dehydrogenase class-3, which catalyzes the oxidation of this compound, facilitating the clearance of formaldehyde from cells. This reaction is crucial for preventing DNA damage associated with formaldehyde exposure .

- Therapeutic Potential : Research indicates that compounds like this compound can be targeted in therapies for diseases influenced by oxidative stress, such as diabetes and cancer. The antioxidant properties of glutathione derivatives are being explored to mitigate cellular damage in these conditions .

Microbial Applications

The enzyme this compound dehydrogenase has been identified as essential in various microbial species, particularly in the context of pathogenicity.

- Role in Pathogens : In Magnaporthe oryzae, the rice blast fungus, this enzyme is involved in conidiation and virulence. Deletion mutants lacking this enzyme exhibited increased sensitivity to nitrosative stress and reduced virulence, demonstrating its critical role in pathogen survival and infection processes .

- Nitric Oxide Metabolism : The enzyme catalyzes the reduction of S-nitrosoglutathione, which is integral to managing nitric oxide levels within microbial cells. This regulation helps pathogens evade host immune responses .

Environmental Applications

This compound has potential applications in environmental science, particularly in bioremediation strategies.

- Formaldehyde Biodegradation : Its ability to detoxify formaldehyde makes it a candidate for use in bioremediation processes aimed at cleaning up environments contaminated with this hazardous substance. The enzymatic pathways involving this compound could be harnessed to enhance microbial degradation of formaldehyde in polluted sites .

Case Studies and Research Findings

Mechanism of Action

S-(Hydroxymethyl)glutathione exerts its effects primarily through its role in formaldehyde detoxification. The compound is formed when glutathione reacts with formaldehyde, neutralizing the toxic aldehyde. It is then oxidized by alcohol dehydrogenase 5 (ADH5) to form S-formylglutathione, which is further metabolized to formate and glutathione. This pathway helps to maintain cellular redox balance and protect cells from formaldehyde-induced damage .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Glutathione Conjugates

Structural Features

Glutathione derivatives are classified based on their substituent groups, which dictate their biological roles. Below is a structural comparison:

Functional Divergence

(1) Detoxification Pathways

- SHMG : Central to formaldehyde oxidation (e.g., in Escherichia coli and Paracoccus denitrificans) .

- S-Lactoylglutathione : Mediates methylglyoxal detoxification via the glyoxalase system, preventing advanced glycation end-products (AGEs) .

- S-(2-Chloro-1,1,2-Trifluoroethyl)glutathione : A nephrotoxin requiring enzymatic processing (γ-glutamyltransferase and cysteine conjugate β-lyase) to induce proximal tubule necrosis in rats .

(2) Redox and Signaling Roles

- SHMG: Regulates cellular S-nitrosothiol (SNO) levels by reducing GSNO, impacting nitrosative stress responses in fungi (Magnaporthe oryzae) and plants .

- S-Methylglutathione : Less characterized but hypothesized to modulate redox signaling or methyl transfers in experimental systems .

(3) Clinical and Metabolic Relevance

- SHMG: Elevated plasma SHMG levels correlate with regression from pre-diabetes to normal glucose regulation, suggesting a role in oxidative stress balance .

- S-(2-Chloro-1,1,2-Trifluoroethyl)glutathione: Serves as a model for studying xenobiotic-induced nephrotoxicity .

Enzymatic and Metabolic Pathways

SHMG in Formaldehyde Oxidation

The glutathione-dependent pathway converts formaldehyde to formate in three steps:

Synthesis : Formaldehyde + GSH → SHMG (EC 4.4.1.22) .

Oxidation : SHMG + NAD+ → S-formylglutathione + NADH (EC 1.1.1.284) .

Hydrolysis : S-formylglutathione → Formate + GSH (EC 3.1.2.12) .

This pathway is conserved in bacteria (E. coli), fungi (Magnaporthe oryzae), and humans, underscoring its evolutionary importance .

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the role of S-(Hydroxymethyl)glutathione in formaldehyde detoxification pathways?

- Methodological Answer : Researchers employ heterologous expression systems (e.g., yeast Δsfa1 mutants) to validate enzyme function. For example, MoSFA1 from Magnaporthe oryzae was expressed in yeast, restoring formaldehyde resistance and confirming its role in detoxification . Activity assays using spectrophotometry (e.g., NADH consumption rates) quantify this compound dehydrogenase activity, while LC-MS detects intermediates like S-formylglutathione . Formaldehyde tolerance tests (e.g., growth on formaldehyde-containing media) provide phenotypic validation .

Q. How can researchers accurately quantify this compound in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. For instance, derivatization with 2,4-dinitrophenylhydrazine followed by LC-UV or LC-MS analysis enables precise detection . Spectrophotometric assays using NAD+-dependent enzymatic reactions (e.g., monitoring absorbance at 340 nm for NADH) are also used, calibrated against purified standards . Sample preparation must include rapid quenching (e.g., acetonitrile) to prevent artifact formation .

Q. What is the standard protocol for assessing glutathione-dependent formaldehyde dehydrogenase activity in vitro?

- Methodological Answer : Enzyme activity is measured via a coupled reaction:

Incubate purified enzyme with this compound and NAD+ in buffer (pH 7.4–8.0).

Monitor NADH formation at 340 nm over time.

Calculate activity as µmol NADH produced per minute per mg protein .

Controls include heat-inactivated enzyme and reactions lacking substrate. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots .

Advanced Research Questions

Q. What structural features of this compound dehydrogenase are critical for its catalytic activity, and how are they investigated?

- Methodological Answer : Crystal structure analysis (e.g., human ADH5) reveals conserved zinc-binding residues (Cys44, His66, Glu67) and coenzyme-binding motifs . Site-directed mutagenesis (e.g., Arg-114 → Gly in yeast SFA1) disrupts substrate binding, validated by enzymatic assays . Sequence alignment tools (BLASTP) identify conserved domains across species, while molecular dynamics simulations predict conformational changes during catalysis .

Q. How do discrepancies in this compound dehydrogenase activity across species impact the interpretation of its physiological role?

- Methodological Answer : Functional divergence is studied via comparative genomics (e.g., M. oryzae vs. Arabidopsis) and activity assays under varying conditions. For example, Arabidopsis ADH2 lacks Gln111 (replaced by Gly in humans), altering substrate affinity . Cross-species complementation (e.g., expressing plant enzymes in yeast mutants) clarifies evolutionary adaptations. Contradictory data on GSNO reductase activity (e.g., yeast vs. human enzymes) highlight context-dependent roles in redox signaling .

Q. What methodologies are employed to analyze the interplay between this compound and S-nitrosylation in cellular redox regulation?

- Methodological Answer : Proteomic approaches (e.g., biotin-switch assays) identify S-nitrosylated proteins in HMGSH-deficient mutants . GSNO reductase activity assays (measuring NADH consumption) link HMGSH to nitric oxide metabolism . Genetic knockouts (e.g., Arabidopsis ADH3 mutants) show elevated S-nitrosothiol (SNO) levels, affecting stress responses . Redox-sensitive fluorescent probes (e.g., roGFP) quantify real-time glutathione redox states in living cells .

Q. How can researchers resolve conflicting data on HMGSH's role in fungal virulence and oxidative stress?

- Methodological Answer : Integrate multi-omics data (transcriptomics, metabolomics) from pathogens like M. oryzae. For example, ΔMoSFA1 strains show reduced conidiation and glutathione levels, validated via SOD/CAT activity assays and ROS staining . Contrasting results (e.g., enhanced virulence in some mutants) may arise from compensatory pathways (e.g., thioredoxin systems), requiring double-knockout studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.